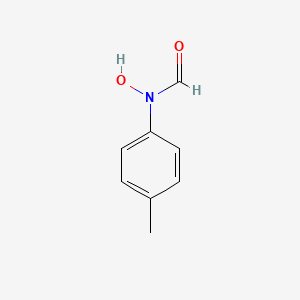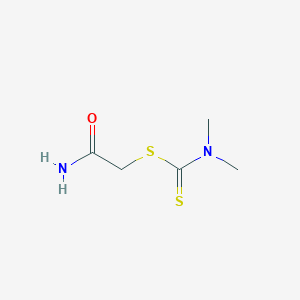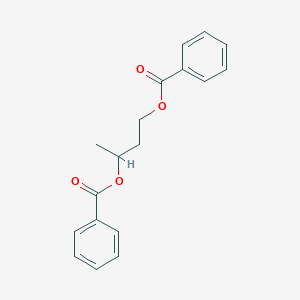
1,3-Butylene glycol dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butylene glycol dibenzoate is an organic compound with the molecular formula C18H18O4. It is a colorless, viscous liquid that is used in various industrial applications. This compound is known for its stability and versatility, making it a valuable component in the production of resins, plasticizers, and other chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Butylene glycol dibenzoate can be synthesized through the esterification of 1,3-butylene glycol with benzoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous reactors to maintain a steady state of reactants and products. The process includes the following steps:
- Mixing 1,3-butylene glycol and benzoic acid in the presence of a catalyst.
- Heating the mixture to a temperature range of 90-130°C.
- Removing water formed during the reaction through distillation.
- Purifying the product through distillation or crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butylene glycol dibenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breaking down into 1,3-butylene glycol and benzoic acid in the presence of water and an acid or base catalyst.
Transesterification: Reaction with other alcohols to form different esters.
Common Reagents and Conditions
Esterification: Benzoic acid, sulfuric acid or p-toluenesulfonic acid as catalysts, temperature range of 90-130°C.
Hydrolysis: Water, acid or base catalyst, temperature range of 50-100°C.
Transesterification: Alcohols, acid or base catalyst, temperature range of 100-150°C.
Major Products Formed
Esterification: this compound.
Hydrolysis: 1,3-Butylene glycol and benzoic acid.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
1,3-Butylene glycol dibenzoate has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of 1,3-butylene glycol dibenzoate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes, enhancing the permeability and delivery of active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Butylene glycol dibenzoate: Similar in structure but differs in the position of the hydroxyl groups.
1,4-Butylene glycol dibenzoate: Another isomer with hydroxyl groups at different positions.
Diethylene glycol dibenzoate: Contains two ethylene glycol units instead of butylene glycol.
Uniqueness
1,3-Butylene glycol dibenzoate is unique due to its specific molecular structure, which provides a balance of flexibility and stability. This makes it particularly effective as a plasticizer and in other applications where both properties are desired .
Propriétés
Numéro CAS |
2867-65-4 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
3-benzoyloxybutyl benzoate |
InChI |
InChI=1S/C18H18O4/c1-14(22-18(20)16-10-6-3-7-11-16)12-13-21-17(19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 |
Clé InChI |
HVWZDMVPWXVEBP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






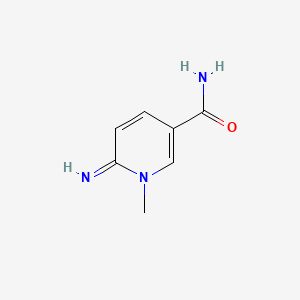

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
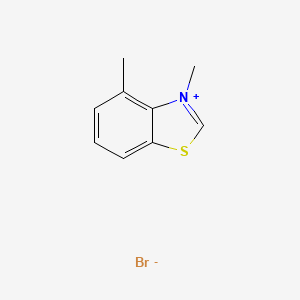


![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
